(8S,9S,10R,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one (8S,9S,10R,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one
Brand Name: Vulcanchem
CAS No.: 52438-85-4
VCID: VC8468799
InChI: InChI=1S/2C21H28O5.3H2O/c2*1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19;;;/h2*5,7,9,14-16,18,22,24,26H,3-4,6,8,10-11H2,1-2H3;3*1H2/t2*14-,15-,16-,18+,19-,20-,21-;;;/m00.../s1
SMILES: CC12CC(C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C)O
Molecular Formula: C42H62O13
Molecular Weight: 774.9 g/mol

(8S,9S,10R,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one

CAS No.: 52438-85-4

Cat. No.: VC8468799

Molecular Formula: C42H62O13

Molecular Weight: 774.9 g/mol

* For research use only. Not for human or veterinary use.

(8S,9S,10R,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one - 52438-85-4

Specification

CAS No. 52438-85-4
Molecular Formula C42H62O13
Molecular Weight 774.9 g/mol
IUPAC Name (8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;trihydrate
Standard InChI InChI=1S/2C21H28O5.3H2O/c2*1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19;;;/h2*5,7,9,14-16,18,22,24,26H,3-4,6,8,10-11H2,1-2H3;3*1H2/t2*14-,15-,16-,18+,19-,20-,21-;;;/m00.../s1
Standard InChI Key NYIMZAZFKYPKEY-IHLHFWPSSA-N
Isomeric SMILES C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)CCC4=CC(=O)C=C[C@]34C)O.C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)CCC4=CC(=O)C=C[C@]34C)O.O.O.O
SMILES CC12CC(C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C)O
Canonical SMILES CC12CC(C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C)O.CC12CC(C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C)O.O.O.O

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

The compound belongs to the pregnane steroid class, featuring a cyclopenta[a]phenanthrene core with multiple hydroxyl, acetyl, and methyl substituents. Its molecular formula is C21H28O5, with a molecular weight of 360.44 g/mol . The stereochemistry is defined by the (8S,9S,10R,13S,14S,17R) configuration, which influences its pharmacokinetic behavior and interaction with glucocorticoid receptors .

Table 1: Key Chemical Properties

PropertyValueSource
CAS Number307518-72-5, 2899-94-7*
Molecular FormulaC21H28O5
Molecular Weight360.44 g/mol
IUPAC Name(8S,9S,10R,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one

Note: Discrepancies in CAS numbers (307518-72-5 vs. 2899-94-7) may arise from regional nomenclature practices or isomeric variations .

Synthesis and Industrial Production

Synthetic Pathways

Budesonide Impurity 35 is typically encountered during the synthesis of budesonide, where incomplete acetylation or oxidation steps lead to its formation . The impurity’s structure suggests it arises from hydroxylation at C11 and C17 positions, coupled with incomplete methylation or acetyl group migration .

SupplierPurityCountry
ChemStrong Scientific Co.,Ltd≥97%China
Molcoo Chemicals Inc.≥97%China
Nantong Hanfang Biotechnology≥97%China

Analytical Characterization and Regulatory Compliance

Chromatographic Profiling

Ultra-performance liquid chromatography (UPLC) coupled with photodiode array (PDA) and mass spectrometry (MS) is the gold standard for detecting Budesonide Impurity 35. A validated method achieving ≤3 ppm mass accuracy enables precise quantification even at trace levels (LOD: 0.06 μg/mL; LOQ: 0.19 μg/mL) .

ParameterValue
ColumnAcquity UPLC BEH C18 (1.7 μm)
Mobile PhaseAcetonitrile/ammonium formate buffer
Flow Rate0.4 mL/min
DetectionESI+ MS, λ=244 nm (PDA)
Mass Accuracy<3 ppm

Regulatory Thresholds

Per European Pharmacopoeia (EP) guidelines, impurities like Budesonide Impurity 35 must be controlled below 0.15% of the active pharmaceutical ingredient (API) concentration . Batch analyses of budesonide from multiple manufacturers reveal variability in impurity profiles, necessitating stringent quality checks .

Pharmacological and Toxicological Considerations

Biological Activity

While Budesonide Impurity 35 lacks therapeutic efficacy, its structural resemblance to budesonide raises concerns about potential receptor binding. In vitro studies suggest negligible glucocorticoid receptor affinity compared to budesonide (IC50 >10 μM vs. 2.1 nM) .

Toxicological Profile

No acute toxicity data are available, but genotoxicity assays (Ames test, micronucleus) indicate no mutagenic potential at concentrations ≤1 mg/mL . Chronic exposure risks remain uncharacterized, warranting precautionary limits in formulations.

Regulatory and Industrial Implications

Quality Control Strategies

Pharmaceutical manufacturers employ design of experiments (DoE) to minimize impurity formation during synthesis. Critical process parameters (CPPs) such as reaction temperature (±2°C) and acetylating agent stoichiometry (±5%) are tightly controlled .

Global Regulatory Landscape

Regulatory bodies including the FDA and EMA mandate impurity profiling for budesonide APIs. Recent audits highlight discrepancies in impurity levels between Asian and European suppliers, underscoring the need for harmonized standards .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator